molecular formula C23H24O B11445767 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone

4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone

Cat. No.: B11445767
M. Wt: 316.4 g/mol
InChI Key: AWIXCJRHONZOBA-NNFYUIBOSA-N
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Description

4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C23H24O. It is a derivative of cyclohexanone, featuring two 4-methylbenzylidene groups attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves an aldol condensation reaction. This reaction occurs between 4-methylbenzaldehyde and cyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the aldol condensation reaction remains the primary synthetic route. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing cellular functions and pathways .

Comparison with Similar Compounds

Comparison: 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone is unique due to the presence of two 4-methylbenzylidene groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,6E)-4-methyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C23H24O/c1-16-4-8-19(9-5-16)14-21-12-18(3)13-22(23(21)24)15-20-10-6-17(2)7-11-20/h4-11,14-15,18H,12-13H2,1-3H3/b21-14+,22-15+

InChI Key

AWIXCJRHONZOBA-NNFYUIBOSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=C(C=C2)C)/C(=O)/C(=C/C3=CC=C(C=C3)C)/C1

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)C)C(=O)C(=CC3=CC=C(C=C3)C)C1

Origin of Product

United States

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